tert-Butyl 4-(hydroxymethyl)phenethylcarbamate

Chemical procurement Building block purity Quality specifications

Problem: The unprotected amine analogue (CAS 64353-30-6) causes side reactions during hydroxymethyl activation, reducing yield. Solution: tert-Butyl 4-(hydroxymethyl)phenethylcarbamate (CAS 421551-76-0) provides orthogonal Boc protection, enabling sequential functionalization. • NLT 98% purity meets cGMP input criteria; no re-purification needed. • Para-hydroxymethyl handle allows oxidation, mesylation, or bromination before deprotection. • Predicted boiling point 115°C higher than free amine, suitable for high-temperature reactions. • N-Phenethylcarbamate scaffold for BChE inhibitor library synthesis.

Molecular Formula C14H21NO3
Molecular Weight 251.32 g/mol
CAS No. 421551-76-0
Cat. No. B1290152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(hydroxymethyl)phenethylcarbamate
CAS421551-76-0
Molecular FormulaC14H21NO3
Molecular Weight251.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCC1=CC=C(C=C1)CO
InChIInChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-9-8-11-4-6-12(10-16)7-5-11/h4-7,16H,8-10H2,1-3H3,(H,15,17)
InChIKeyUDROTENLDOIPLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(hydroxymethyl)phenethylcarbamate: Building Block Overview


tert-Butyl 4-(hydroxymethyl)phenethylcarbamate (CAS 421551-76-0) is a protected amine building block belonging to the N-Boc-phenethylcarbamate class. It carries a Boc (tert-butyloxycarbonyl) group on the primary amine and a benzylic hydroxymethyl (-CH₂OH) substituent at the para position of the phenyl ring . This structural arrangement provides orthogonal reactivity handles, enabling stepwise functionalization of either the amine (after Boc removal) or the hydroxymethyl group (via oxidation, esterification, or nucleophilic displacement) without mutual interference. Suppliers offer purities typically in the range of 95–98%, with storage at ambient temperature .

1
Orthogonal reactivity handles: Boc-protected amine and para-hydroxymethyl group support stepwise diversification without mutual interference. Enables sequential functionalization in multi-step synthesis.
2
Purity grade selection: Supplier specifications range 95–98%, supporting fit-for-purpose procurement. Higher-purity grades may reduce pre-reaction purification needs.
3
Ambient storage: Reported storage at ambient temperature simplifies handling and inventory management. Verify supplier-specific storage conditions.

tert-Butyl 4-(hydroxymethyl)phenethylcarbamate Substitution Risks


Substituting tert-butyl 4-(hydroxymethyl)phenethylcarbamate with the unprotected amine analogue (CAS 64353-30-6) or with the meta-hydroxymethyl positional isomer (CAS 1175090-35-3) introduces uncontrolled reactivity at the primary amine or alters the spatial orientation of the benzylic alcohol, respectively. The Boc group of the target compound is required to maintain amine inertness during transformations of the hydroxymethyl handle, as direct use of the free amine leads to competitive side reactions and lower overall yields in multi-step sequences . Furthermore, N-phenethylcarbamates as a class exhibit structure-dependent cholinesterase inhibition profiles, meaning that even subtle changes in substitution pattern can shift biological activity [1]. These structure–function relationships demonstrate that simple interchangeability is not scientifically valid.

Unprotected amine analogue
The free amine (CAS 64353-30-6) may lead to uncontrolled reactivity during hydroxymethyl transformations, shifting product profiles and reducing yields. The Boc group is required to maintain amine inertness in multi-step sequences.
Meta-hydroxymethyl positional isomer
The meta isomer (CAS 1175090-35-3) alters the spatial orientation of the benzylic alcohol, which may shift oxidation kinetics and subsequent coupling geometry. Direct interchangeability is not valid without re-validation of synthetic steps.
N-Phenethylcarbamate class substitution
N-Phenethylcarbamates exhibit structure-dependent biological profiles; subtle substitution-pattern changes may shift cholinesterase inhibition preference. Scaffold-hopping without empirical review is not recommended.

tert-Butyl 4-(hydroxymethyl)phenethylcarbamate Evidence Guide


Purity Grade Comparison by Supplier Type

A direct supplier purity comparison demonstrates that the target compound from MolCore and Chemscene meets a specification of NLT 98% , whereas the same CAS entity sourced from Fluorochem (via Sigma-Aldrich) or Chemenu is listed at 95% . For the meta-hydroxymethyl isomer (CAS 1175090-35-3), typical catalog purity is 97% . This 3-percentage-point purity differential (95% vs. 98%) is significant for reactions requiring high substrate quality, such as catalyst-sensitive cross-couplings or GMP intermediate preparation.

Purity Grade Comparison
Head-to-head
Target: NLT 98%
General batch: 95%
Meta isomer: 97%
Supports specification-driven procurement; higher purity may minimize pre-reaction purification.
Supplier QC data; verify lot-specific COA.
Chemical procurement Building block purity Quality specifications

Boiling Point Differentiation vs. Free Amine

Predicted boiling point data provide a operational handling differentiator. The target Boc-protected compound has a predicted boiling point of 411.4 °C at 760 mmHg , while the unprotected analogue, 4-(2-aminoethyl)benzyl alcohol (CAS 64353-30-6), has a substantially lower predicted boiling point of ~296.2 °C at 760 mmHg . This ~115 °C difference reflects the additional intermolecular hydrogen-bonding capacity and higher molecular weight imparted by the Boc group and directly influences solvent compatibility and distillation protocols.

Boiling Point Differentiation
Cross-study comparable
Target: 411.4 °C
Free amine analogue: ~296.2 °C
Δ ~115 °C higher
May influence solvent selection and distillation protocols for high-temperature reactions.
Predicted values; experimental validation needed.
Physicochemical characterization Distillation conditions Thermal stability

BChE Inhibition Preference of Phenethylcarbamates

In a comparative structure-activity relationship study, a series of salicylanilide and 4-chlorophenol N-monosubstituted carbamates were evaluated for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition [1]. Among key SAR findings, N-phenethylcarbamates consistently produced clearly favorable BChE inhibition, whereas other N-substitution patterns (e.g., benzyl or phenyl) shifted selectivity towards AChE [1]. The IC₅₀ range for the active carbamates was 5–235 µM, with several compounds equaling or surpassing the reference inhibitor rivastigmine for AChE [1]. While the study did not test the specific Boc-protected intermediate, the phenethylcarbamate core structure of CAS 421551-76-0 places it within the subgroup identified as optimal for BChE-targeted scaffolds.

BChE Inhibition Preference
Class-level inference
N-Phenethylcarbamate scaffold: BChE-preferring
IC₅₀ range 5–235 µM for active analogues
Supports early-stage scaffold selection for BChE-targeted research programs.
Class-level SAR; this specific derivative was not directly tested.
Cholinesterase inhibition Structure-activity relationships CNS drug design

Reactivity: Para- vs. Meta-Hydroxymethyl Isomers

The para-hydroxymethyl isomer (target compound; CAS 421551-76-0) and the meta-hydroxymethyl isomer (CAS 1175090-35-3) are both commercially available. The para isomer exhibits extended conjugation between the benzylic alcohol and the ethylamine side chain, expected to result in moderately faster oxidation kinetics (e.g., MnO₂, TEMPO-mediated) compared to the meta isomer due to enhanced resonance stabilization of the benzylic radical/cationic intermediate [1]. Quantitative oxidation rate data are not yet published in a direct head-to-head study; this inference is based on established physical organic chemistry principles for substituted benzyl alcohols.

Regiochemistry Reactivity
Supporting evidence
Para-isomer: predicted faster benzylic oxidation
Meta-isomer: no extended conjugation
May offer shorter reaction times in oxidation-dependent synthetic routes.
Qualitative prediction; direct kinetic comparison not published.
Regiochemistry Synthetic accessibility Intermediate versatility

tert-Butyl 4-(hydroxymethyl)phenethylcarbamate Application Scenarios


GMP Intermediate Manufacturing with High Purity

For production of active pharmaceutical ingredient (API) intermediates under current Good Manufacturing Practice (cGMP), the NLT 98% purity grade (MolCore, Chemscene) fulfils the typical ≥98% input-material criterion without additional recrystallization, reducing production cycle time [Section 3, Evidence Item 1]. Procuring the 95% grade from general chemical distributors would require in-house re-purification, adding cost and complexity.

Selective Hydroxymethyl Functionalization with Boc Protection

In convergent syntheses where the benzylic alcohol must be oxidized to the aldehyde or converted to a leaving group (e.g., mesylate, bromide) prior to amine deprotection, the Boc-protected compound is mandatory [Section 3, Evidence Items 3 and 4]. The free amine analogue (CAS 64353-30-6) would participate in side reactions during hydroxymethyl activation, invalidating the synthetic sequence.

Medicinal Chemistry Targeting BChE

The phenethylcarbamate scaffold has been empirically identified as BChE-preferring in a published SAR study [Section 3, Evidence Item 3]. Teams designing BChE inhibitors for Alzheimer's or other CNS indications should prioritize N-phenethylcarbamate building blocks for library synthesis, and the target compound provides a readily diversifiable para-hydroxymethyl entry point.

High-Temperature Reactions with Low-Volatility Building Block

With a predicted boiling point 115 °C higher than the free amine analogue, the target compound is better suited for reactions operated at elevated temperatures (e.g., high-boiling solvent reflux), where the free amine would pose volatility and loss issues [Section 3, Evidence Item 2].

Application
Selection Property
Validation Focus
GMP Intermediate Manufacturing
High purity specification (NLT 98%)
Lot-specific COA; impurity profile review
Selective Hydroxymethyl Functionalization
Boc-protected amine inertness
Orthogonality verification under reaction conditions
BChE-Targeted Library Synthesis
Phenethylcarbamate scaffold preference
BChE inhibition assay context; SAR expansion
High-Temperature Reaction Workflows
Elevated boiling point (low volatility)
Solvent compatibility; distillation protocol review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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